

recombinant streptokinase production DNA technology

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Estreptoquinasa

CAS No.: 9002-01-1

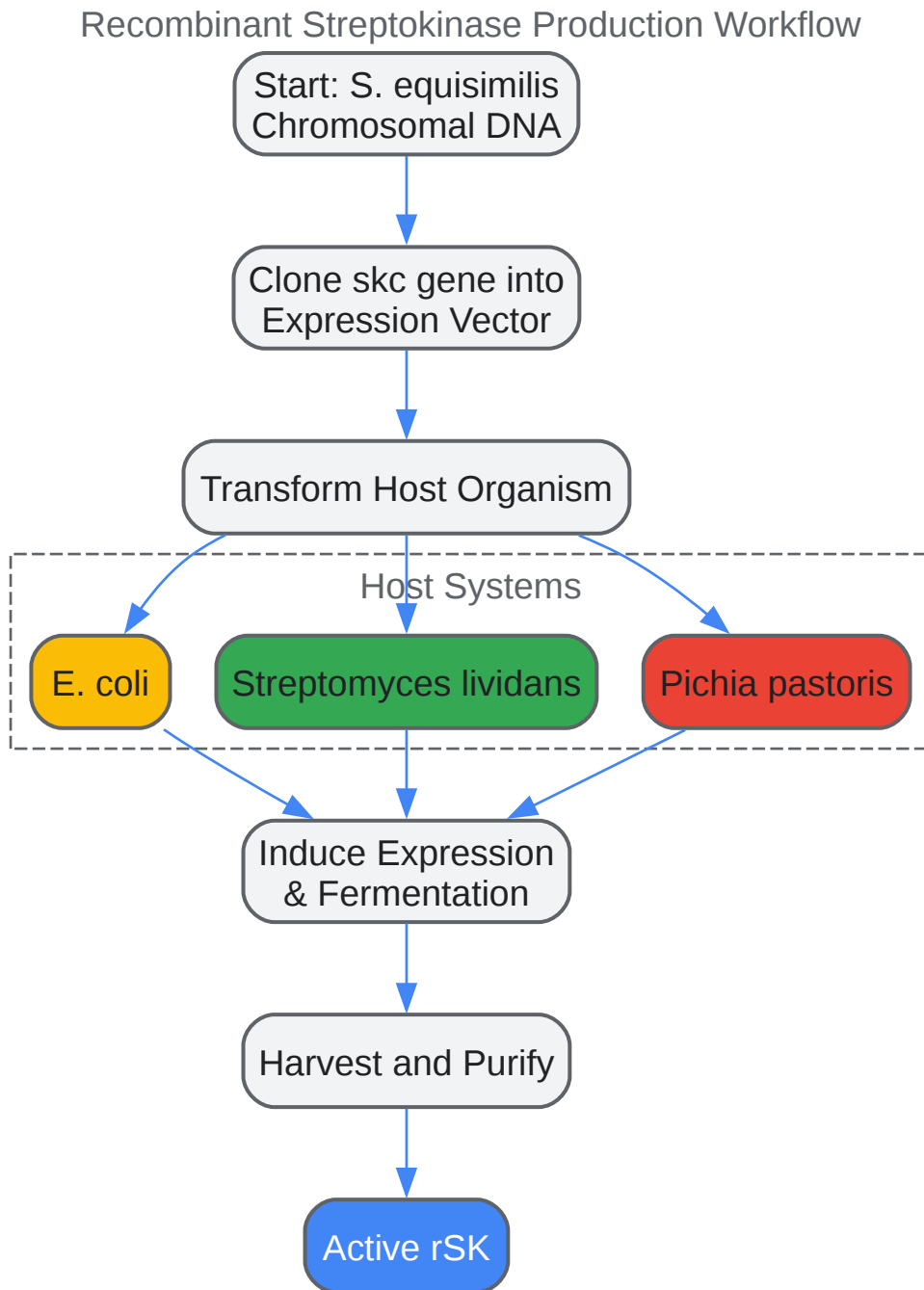
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The Molecule and Its Production Mechanism

Streptokinase (SK) is a **47 kDa protein** secreted by β -hemolytic streptococci. It functions as a potent plasminogen activator, forming a 1:1 stoichiometric complex with plasminogen to generate plasmin, the enzyme that degrades fibrin clots [1] [2]. Due to the pathogenicity of its native host and complexities in purification from streptococcal cultures, recombinant DNA technology is the preferred method for its production [1] [3].

The general workflow for recombinant streptokinase (rSK) production involves isolating the gene from a streptococcal strain (commonly *Streptococcus equisimilis*), cloning it into an expression vector, transforming a suitable host organism, and finally purifying the protein from the culture. The diagram below outlines this process for different host systems.



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Host Systems and Expression Strategies

Different host systems offer distinct advantages and challenges for rSK production. The table below compares the key systems discussed in the literature.

| Host System | Expression Strategy & Yield | Key Advantages | Key Challenges |
|----------------------------|--|--|----------------|
| E. coli [4] [5] [6] | Intracellular (Inclusion Bodies): Yield up to 50% of total cell protein [5]. | Secretory (Periplasm): More complex fermentation control [4]. Well-established genetics; high expression levels; cost-effective [4]. Formation of inactive inclusion bodies requiring complex refolding; risk of N-terminal methionine inclusion reducing activity [6]. | |
| | Streptomyces lividans [1] | Extracellular Secretion: Yield up to 15 mg/L using a Sec-dependent signal peptide (Vsi) in a fermentor [1]. Efficient secretion of bioactive protein into culture medium; simplified downstream processing; low protease activity [1]. Lower yields compared to high-density E. coli systems; less common industrial host [1]. | |
| | Pichia pastoris [2] | Extracellular Secretion: Purified rSK showed 82% clot lysis (comparable to 81% for commercial SK) [2]. Eukaryotic secretion pathway; avoids bacterial endotoxins; can produce unglycosylated, active protein [2]. Potential for hyperglycosylation which may affect activity; generally lower yields than bacterial systems [2]. | |

Detailed Experimental Protocols

Cloning and Expression in E. coli

One established protocol involves amplifying the mature *skc* gene (1245 bp) from *S. equisimilis* H46A chromosomal DNA using primers designed with *Bam*HI restriction sites. The purified PCR product is then ligated into the *Bam*HI site of the **pGEX-4T-2 expression vector**, which places the *skc* gene downstream of a GST-tag sequence under the control of a *tac* promoter. The constructed plasmid is used to transform *E. coli* BL21(DE3) strains. For expression, cells are grown to mid-log phase (OD600 ~0.6) and induced with **IPTG (0.1-1.0 mM)**. This system can achieve rSK expression levels of up to 50% of total cellular protein [5].

Secretory Production in Streptomyces lividans

For secretory production, the mature SK gene is fused to the Sec-dependent signal sequence of the *Streptomyces venezuelae* subtilisin inhibitor (*vsi*) gene, all under the control of the *vsi* promoter. The constructed vector is used to transform *S. lividans*. Transformants are grown in a rich medium like B_TS_B.

Using a **1.5 L fermentor**, secretory production can reach up to **15 mg/L** of active SK in the culture supernatant. The protein is correctly processed at the N-terminus and shows a specific activity of **2,661 IU/mg** after partial purification [1].

Purification and Characterization

A typical purification process for rSK expressed in *E. coli* involves multiple chromatography steps [6]:

- **Cation Exchange Chromatography:** Using **CM-Sepharose-FF** at pH 4.2.
- **Anion Exchange Chromatography:** The dialyzed sample is loaded onto a **DEAE-Sepharose-FF** column.
- **Size Exclusion Chromatography:** The final polishing step uses a **Sephadex G-100** column.

Key characterization methods include:

- **Purity & Identity:** SDS-PAGE, RP-HPLC, Peptide Mapping, and MALDI-TOF [6].
- **Activity:** Chromogenic substrate assay (e.g., using a plasmin-specific peptidyl anilide substrate) or clot lysis assay [2] [5].
- **Isoelectric Point:** The pI of rSK is approximately **4.98** [6].

A critical quality observation is that rSK expressed in *E. coli* can exist as two isomers: an active form without an N-terminal methionine (~85% of total) and an inactive form with an N-terminal methionine (~15%), underscoring the importance of thorough characterization [6].

Fermentation Optimization Data

Optimizing fermentation conditions is critical for maximizing yield, especially in secretory systems where protein translocation stresses the host cell [4].

| Factor | Optimal Condition / Strategy | Impact on Yield / Activity |
|---------------------------|---|---|
| Induction Temperature [7] | 39-42°C for intracellular expression in <i>E. coli</i> . | Increased rSK yield to 58.3% of total protein. |

| Factor | Optimal Condition / Strategy | Impact on Yield / Activity |
|----------------------------|---|---|
| pH [7] | pH 6.0 for intracellular expression in <i>E. coli</i> . | Improved rSK yield and protein quality. |
| Post-Induction Feeding [4] | Constant feeding or linearly increasing feed rates. | Avoids acetate accumulation; prevents a rapid decline in specific productivity after induction. |

Key Technical Considerations for Researchers

- **Choosing a Host:** The choice between *E. coli* (high yield, but potential inclusion bodies), *S. lividans* (efficient secretion), and *P. pastoris* (eukaryotic folding) depends on the project's priorities for yield, protein activity, and downstream processing complexity.
- **Addressing Immunogenicity:** Research into SK variants, such as a mutant lacking the C-terminal 42 amino acids (mut-C42), shows promise for reducing interaction with pre-existing antibodies, which could lead to improved therapeutic profiles [8].
- **Process Control:** For secretory production in *E. coli*, the post-induction specific growth rate must be carefully controlled, as it directly influences the specific productivity of the culture [4].

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To cite this document: Smolecule. [recombinant streptokinase production DNA technology].

Smolecule, [2026]. [Online PDF]. Available at:

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